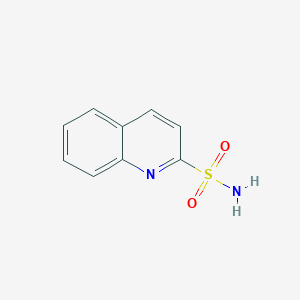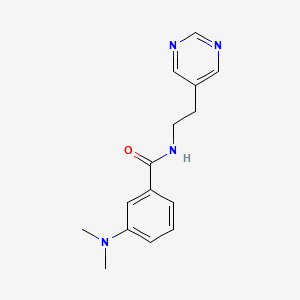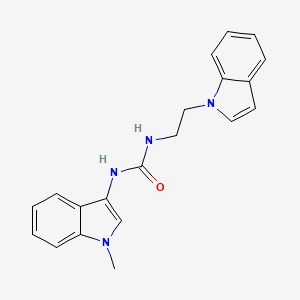
C10H14Cl2N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C10H14Cl2N4 is known as 3,6-dichloro-N-(2,3-dimethylcyclopentyl)-1,2,4-triazin-5-amine . It has a molecular weight of 261.15096 g/mol .
Molecular Structure Analysis
The structure of a molecule can be analyzed using various tools and databases like ChemSpider, MolView, and ChemMine Tools . These platforms allow you to draw structures, convert them into 3D models, and explore similar structures.Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the alteration of oxidation states and the formation of reactive intermediates . Techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy can be utilized to investigate these redox-active intermediates .Physical And Chemical Properties Analysis
Physical properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points can be analyzed . Chemical properties describe the characteristic ability of a substance to react to form new substances .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Heterocyclic Compounds
C10H14Cl2N4 serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. This role is crucial in developing pharmaceuticals and other bioactive materials. The ability of compounds like this compound to form stable structures through hydrogen bonding plays a vital role in this process (Qadeer, Rama, Malik, & Raftery, 2007); (Zareef, Iqbal, Qadeer, Arfan, & Lu, 2006).
C1 Catalysis
This compound is involved in C1 catalysis, which refers to the conversion of simple carbon-containing compounds (like CO, CO2, methane) into high-value-added chemicals, intermediates, and clean fuels. The significance of C1 catalysis, especially in the context of rising oil prices and concerns about fossil fuel depletion, underscores the importance of compounds like this compound in this area of research (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Role in Ring-Opening Polymerization (ROP)
This compound also plays a role in the ring-opening polymerization (ROP) of rac-lactide. The variations in the substituents within the compound can affect its catalytic activities, making it useful for producing polylactides with diverse properties (Zhang et al., 2016).
Metal-Organic Framework-Based Heterogeneous Catalysts
In the field of metal-organic frameworks (MOFs), this compound can contribute to the design of heterogeneous catalysts for the conversion of C1 chemistry. These catalysts are pivotal in transforming carbon monoxide (CO), carbon dioxide (CO2), and methane (CH4) into clean fuels and high value-added chemicals (Cui, Zhang, Hu, & Bu, 2019).
Zeolites in C1 Chemistry
The application of zeolites in C1 chemistry, involving the transformation of C1 molecules like CO, CO2, CH4, is another area where this compound finds relevance. Zeolite-based catalysts, combined with compounds like this compound, facilitate the production of various hydrocarbons and oxygenates from C1 molecules, addressing energy and environmental demands (Zhang, Yu, & Corma, 2020).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-7-5-8(2)14(13-7)10-3-4-12-6-9(10)11;;/h3-6H,11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJIZPNSPLRRCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=NC=C2)N)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)

![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)
![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)


![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)